molecular formula C19H16F3NO5S B2460004 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797964-00-1

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2460004
M. Wt: 427.39
InChI Key: WTSAAAZTCHNEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H16F3NO5S and its molecular weight is 427.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vicarious Nucleophilic Substitution Reactions

Research has shown that compounds bearing structural similarities to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can participate in vicarious nucleophilic substitution (VNS) reactions. For instance, derivatives of methanesulfonamide have been reported to undergo VNS, a process that facilitates the introduction of nucleophiles onto aromatic systems activated by electron-withdrawing groups. This is particularly significant in the development of new synthetic routes for complex molecules, highlighting its utility in organic synthesis (Lemek, Groszek, & Cmoch, 2008).

Structural Studies and Supramolecular Assembly

Another application is in the structural elucidation and understanding of the supramolecular assembly of related compounds. A study on nimesulidetriazole derivatives, which share a common sulfonamide functional group, used X-ray powder diffraction to determine crystal structures, showcasing the impact of substitution on molecular architecture. Such studies aid in the design of materials with tailored physical properties, contributing to advancements in materials science (Dey et al., 2015).

Synthesis of Fluorescent Compounds

The compound's structural framework is conducive to modifications leading to the synthesis of fluorescent molecules. For example, the preparation of 2,5-dibenzoxazolylphenols and related compounds, which demonstrate excited state intramolecular proton-transfer fluorescence, is significant for the development of new fluorescent markers and sensors. These compounds have potential applications in bioimaging and as wavelength shifters in detecting media for ionizing radiation, illustrating the compound's relevance in analytical and bioanalytical chemistry (Kauffman & Bajwa, 1993).

Catalysis and Organic Transformations

The research has also explored the use of related sulfonamide compounds as catalysts or reactants in organic transformations. For instance, secondary benzylation reactions catalyzed by metal triflates in the presence of benzyl alcohols have been reported. These reactions are crucial for the synthesis of various organic molecules, highlighting the versatility of sulfonamide derivatives in catalysis and synthetic chemistry (Noji et al., 2003).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5S/c20-19(21,22)15-5-3-14(4-6-15)12-29(24,25)23-9-1-2-10-26-16-7-8-17-18(11-16)28-13-27-17/h3-8,11,23H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSAAAZTCHNEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.